3-[3-(Prop-2-enamido)phenyl]propanoic acid
Description
3-[3-(Prop-2-enamido)phenyl]propanoic acid is a phenylpropanoic acid derivative featuring a propanoic acid backbone with a phenyl group at the β-position (position 3). The phenyl ring is further substituted at the meta-position with a prop-2-enamido (acrylamide) group. Such characteristics make it a versatile scaffold in medicinal chemistry, particularly for targeting proteins or enzymes with hydrophobic and polar interaction sites.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-[3-(prop-2-enoylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-10-5-3-4-9(8-10)6-7-12(15)16/h2-5,8H,1,6-7H2,(H,13,14)(H,15,16) |
InChI Key |
XSFQXCUVDDVVPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Prop-2-enamido)phenyl]propanoic acid typically involves the reaction of beta-alanine with cinnamoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of beta-alanine and the acyl chloride group of cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of 3-[3-(Prop-2-enamido)phenyl]propanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Prop-2-enamido)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enamido group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[3-(Prop-2-enamido)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Prop-2-enamido)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights
Substituent Effects on Bioactivity
- In contrast, the hydroxyl group in 3-((4-hydroxyphenyl)amino)propanoic acid increases polarity, favoring antioxidant activity via radical scavenging .
- Heterocyclic Modifications: Thiazole or thiazolidinone substituents (e.g., 3a–i in ) introduce planar, electron-rich regions, which may enhance binding to enzymes like luciferase or viral proteases .
Positional Isomerism
The 2-(3-phenylprop-2-enamido)propanoic acid isomer (acrylamide on the α-carbon of alanine) demonstrates how minor structural changes alter physicochemical properties. Its reduced steric hindrance compared to the target compound may favor different binding conformations .
Role of the Acrylamide Group
This reactivity could be leveraged in the target compound for irreversible enzyme inhibition.
Biological Activity
3-[3-(Prop-2-enamido)phenyl]propanoic acid, a compound with the potential for various biological activities, has garnered interest in pharmacological research. This article delves into its synthesis, biological properties, and mechanisms of action based on recent studies.
- CAS Number : 1549020-37-2
- Molecular Formula : C13H15N1O2
- Molecular Weight : 219.27 g/mol
The compound features a prop-2-enamido group attached to a phenyl ring, which is significant for its biological activity.
Synthesis
The synthesis of 3-[3-(Prop-2-enamido)phenyl]propanoic acid typically involves the reaction of appropriate amines with propanoic acid derivatives under controlled conditions. The synthetic route may vary depending on the desired purity and yield.
Antimicrobial Properties
Studies have indicated that derivatives of propanoic acid exhibit antimicrobial activity. For instance, compounds similar to 3-[3-(Prop-2-enamido)phenyl]propanoic acid have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of propanoic acid derivatives. These compounds may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Inhibition of COX could lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Neuroprotective Activity
Recent studies have explored the neuroprotective effects of propanoic acid derivatives in models of neurodegenerative diseases. For example, compounds exhibiting structural similarities to 3-[3-(Prop-2-enamido)phenyl]propanoic acid were tested for their ability to protect neuronal cells from oxidative stress-induced damage .
The biological activity of 3-[3-(Prop-2-enamido)phenyl]propanoic acid is thought to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes.
- Receptor Interaction : It may interact with receptors that modulate immune responses or neuronal signaling pathways.
- Antioxidant Activity : The compound might exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated that a related compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating significant antimicrobial potential .
- Neuroprotection Research : In vitro studies using PC12 cells showed that treatment with similar compounds led to a reduction in cell death by approximately 53% compared to untreated controls when exposed to H₂O₂-induced oxidative stress .
- Inflammation Model : In an animal model of inflammation, administration of related propanoic acid derivatives resulted in a marked decrease in paw edema and inflammatory cytokines, supporting their therapeutic potential in inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities observed for 3-[3-(Prop-2-enamido)phenyl]propanoic acid and structurally related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Effect | Neuroprotective Effect |
|---|---|---|---|
| 3-[3-(Prop-2-enamido)phenyl]propanoic acid | Moderate | Significant | Significant |
| Ibuprofen (similar structure) | High | High | Low |
| Cinnamic Acid (related compound) | Low | Moderate | Moderate |
Q & A
Q. What are the recommended synthetic routes for 3-[3-(Prop-2-enamido)phenyl]propanoic acid?
A nucleophilic substitution reaction is a viable method. For example, 3-aminophenylpropanoic acid can react with acryloyl chloride under basic conditions, analogous to the synthesis of 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid using 3-chloropropanoic acid and 2-(methylamino)ethanol . Key steps include:
- Reagents : Acryloyl chloride, 3-aminophenylpropanoic acid, aqueous/organic solvent (e.g., ethanol).
- Purification : Column chromatography or recrystallization to isolate the product.
- Validation : Confirm purity via HPLC or TLC before downstream applications.
Q. How should researchers characterize this compound structurally and functionally?
Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : Confirm the presence of the acrylamide (CH₂=CHCONH-) and propanoic acid (-CH₂CH₂COOH) moieties .
- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for accurate mass determination) .
- Infrared (IR) spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acrylamide and carboxylic acid) .
Q. What are its primary applications in biochemical or pharmacological research?
The compound’s acrylamide group suggests utility as:
- A protein crosslinker for studying ligand-receptor interactions (e.g., mimicking enzyme-substrate binding studies in and ) .
- A building block for synthesizing peptide derivatives or polymerizable monomers, leveraging its dual reactive sites (acrylamide and carboxylic acid) .
Advanced Research Questions
Q. How can researchers address solubility challenges in biological assays?
Solubility in aqueous buffers may be limited due to the hydrophobic phenyl group. Strategies include:
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies may arise from variations in:
- Purity : Validate compound purity (>95%) via HPLC before testing .
- Assay conditions : Standardize parameters (pH, temperature, and ionic strength) to ensure reproducibility. For example, enzyme inhibition assays in required strict pH control .
- Cell models : Compare results across primary cells vs. immortalized lines to rule out model-specific effects.
Q. What computational approaches are suitable for predicting its reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., using GROMACS) to guide mutagenesis studies .
- Database mining : Cross-reference PubChem or NIST data for analogous compounds’ thermodynamic properties (e.g., reaction enthalpies in ) .
Q. How to optimize reaction yields in large-scale synthesis?
Apply Design of Experiments (DOE) to test variables:
- Catalysts : Screen Lewis acids (e.g., ZnCl₂) to accelerate acrylamide formation .
- Temperature : Optimize between 60–80°C to balance reaction rate and byproduct formation .
- Solvent polarity : Use ethanol-water mixtures to improve intermediate solubility .
Q. What strategies enable enantioselective synthesis for chiral derivatives?
- Chiral catalysts : Employ Sharpless epoxidation catalysts or Evans auxiliaries to control stereochemistry at the propanoic acid moiety .
- Enzymatic resolution : Use lipases or esterases to separate enantiomers, as demonstrated for amino acid derivatives in .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
